2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
Description
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a cyclohexadienone derivative featuring a pyridinone substituent at the C6 position. The compound’s core structure consists of a conjugated cyclohexadienone ring system, which is stabilized by keto-enol tautomerism.
Properties
CAS No. |
756900-90-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-pyridin-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C11H9NO2/c13-10-6-3-4-8(11(10)14)9-5-1-2-7-12-9/h1-7,13-14H |
InChI Key |
SPGYPUPWEBZADW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-aminopyridine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of catalysts like acetic acid or sodium acetate to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative, where the double bonds in the cyclohexa-2,4-dien-1-one ring are hydrogenated.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is used as a ligand in coordination chemistry
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Industry
In industry, the compound’s derivatives are explored for their use in materials science, particularly in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological macromolecules, influencing various biochemical pathways. The compound’s structure allows it to bind to specific molecular targets, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one and analogous compounds:
Structural and Electronic Comparisons
- Core Planarity: The target compound’s pyridinone substituent may enhance planarity compared to Schiff base analogs (e.g., ), where bulky benzyloxy or anilino groups introduce steric hindrance (dihedral angles up to 69.60°).
- Hydrogen-Bonding: All analogs exhibit intramolecular hydrogen bonds (N–H⋯O or O–H⋯O), but the pyridinone N–H in the target compound could offer stronger intermolecular interactions than the anilino N–H in Schiff bases .
- Electronic Effects: Halogenated derivatives (e.g., ) prioritize electron-withdrawing effects, whereas pyridinone hybrids (e.g., ) focus on bioactivity via nitrogen lone-pair interactions.
Biological Activity
2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one, also known as a derivative of pyridine-based compounds, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and possible mechanisms of action.
Chemical Structure and Properties
The compound features a cyclohexadienone structure with a hydroxyl group and a pyridine moiety. Its chemical formula can be represented as with notable functional groups that contribute to its reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉N |
| Molecular Weight | 183.21 g/mol |
| Functional Groups | Hydroxyl, Pyridine |
| Solubility | Soluble in organic solvents |
Cytotoxicity
Recent studies have indicated that 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 μM against HeLa cells, indicating its potential as an anticancer agent. The structure-activity relationship suggests that modifications in the substituents can enhance its potency against specific cancer types .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The hydroxyl group may play a crucial role in inhibiting enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells via the intrinsic pathway, leading to increased expression of pro-apoptotic factors.
- Antioxidant Properties : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within cells .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines (HeLa and HL-60), the compound was tested for its cytotoxic effects. Results indicated that at concentrations above 5 μM, significant cell death was observed, with morphological changes consistent with apoptosis.
Case Study 2: Antibacterial Activity
A separate investigation assessed the antibacterial properties against E. coli and S. aureus. The compound was effective at concentrations as low as 20 μg/mL, with mechanisms involving membrane disruption confirmed through electron microscopy analysis.
Q & A
Basic: What are the optimal synthetic routes for 2-Hydroxy-6-(pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step condensation reactions. A common approach includes:
- Core formation : Starting with a cyclohexa-2,4-dien-1-one scaffold, introduce substituents via Schiff base formation or nucleophilic aromatic substitution.
- Pyridinone integration : React with pyridin-2(1H)-one derivatives under basic conditions (e.g., K₂CO₃) to form the tautomeric enol-keto system.
- Condition optimization : Control temperature (60–100°C), pH (neutral to mildly basic), and reaction time (12–24 hrs) to prevent side reactions like over-oxidation .
- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry (HRMS) for molecular weight validation .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization. For example, similar cyclohexadienone derivatives were analyzed with monoclinic P21/c space groups and β angles ~96° .
- Spectroscopy :
- Software tools : WinGX for crystallographic data processing .
Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, angles) between experimental and computational models be analyzed and resolved?
Methodological Answer:
- Data validation : Compare experimental bond lengths (e.g., C–O: 1.23–1.28 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest potential twinning or data collection artifacts .
- Refinement checks : Use SHELXL’s TWIN/BASF commands to model twinning. Adjust absorption corrections (SADABS) for high-Rint values .
- Computational alignment : Overlay experimental (CIF) and computed (Gaussian) structures in Mercury to identify torsional mismatches .
Advanced: What strategies are recommended for elucidating the tautomeric equilibrium between keto-enol forms in solution versus solid state?
Methodological Answer:
- Solid-state analysis : X-ray crystallography (e.g., ) confirms the dominant tautomer via hydrogen-bonding networks (e.g., O–H···N interactions) .
- Solution studies :
Advanced: How should researchers design experiments to investigate the compound's potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase, based on structural analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with HIV-1 RT’s allosteric pocket, focusing on π-stacking with Tyr181/Tyr188 and hydrogen bonds with Lys101 .
- In vitro assays :
- Measure IC₅₀ via enzymatic inhibition assays (e.g., RT-associated RNA-dependent DNA polymerase activity).
- Compare with second-generation pyridinone hybrids (e.g., UC781 derivatives) for resistance profiling .
- Mutagenesis studies : Test against RT mutants (K103N, Y181C) to assess resilience to common resistance pathways .
Advanced: What methodologies are critical for analyzing intermolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal packing, and how do these affect physicochemical properties?
Methodological Answer:
- Interaction mapping : Use CrystalExplorer to quantify Hirshfeld surfaces and fingerprint plots. For example, similar compounds show 15–20% contribution from O–H···N/O hydrogen bonds .
- Thermal analysis : Correlate TGA/DSC data (melting points, decomposition) with packing density. Tight π-stacking (3.5–4.0 Å interplanar distances) often enhances thermal stability .
- Solubility prediction : LogP calculations (ChemAxon) combined with hydrogen-bond donor/acceptor counts predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
